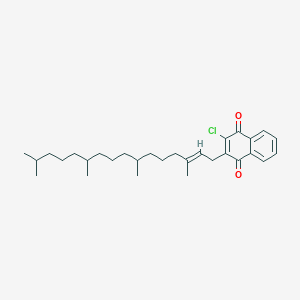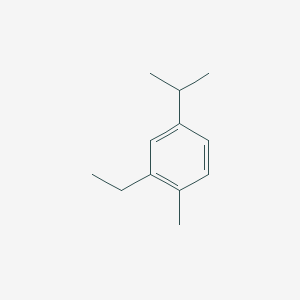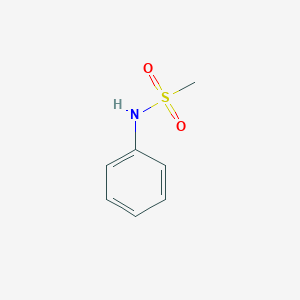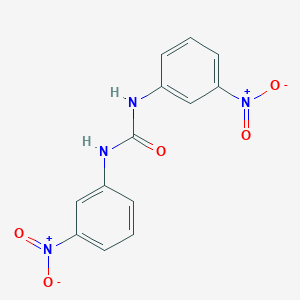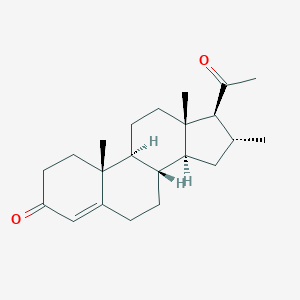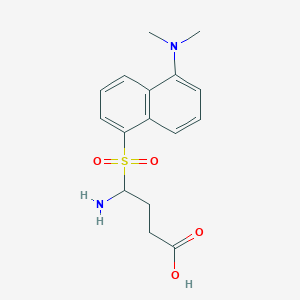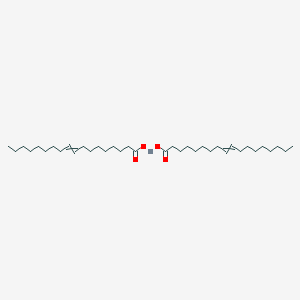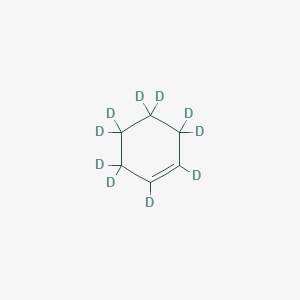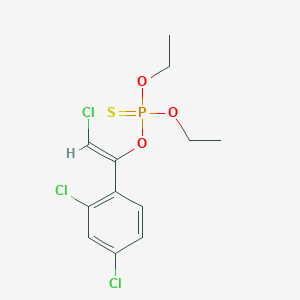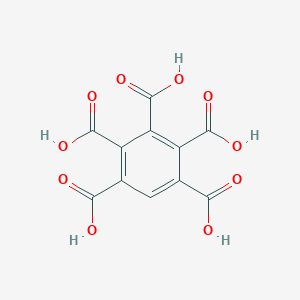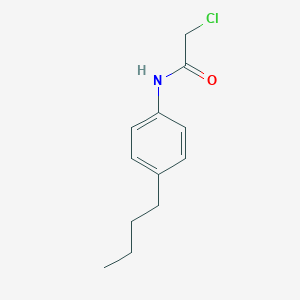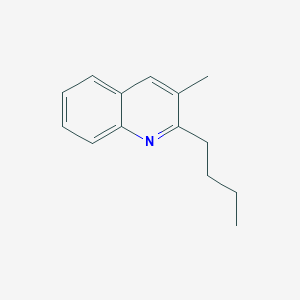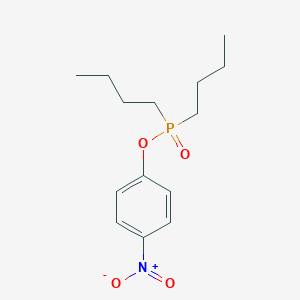
Nibufin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nibufin, also known as N-(2-bromophenyl)-2-chloro-N-cyclohexylacetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of compounds known as arylcyclohexylamines, which are known to have diverse pharmacological effects.
Mecanismo De Acción
The mechanism of action of Nibufin is not fully understood, but it is believed to act as a non-competitive antagonist of the Nibufinmethyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is believed to play a role in learning and memory. By blocking the NMDA receptor, Nibufin may modulate these processes.
Efectos Bioquímicos Y Fisiológicos
Nibufin has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been shown to have anti-inflammatory effects and may modulate the immune system. In addition, Nibufin has been shown to have analgesic effects, making it a potential candidate for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Nibufin is that it is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of Nibufin is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on Nibufin. One area of interest is its potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential use as an analgesic for pain management. Further research is needed to fully understand the mechanism of action of Nibufin and its effects in vivo. Additionally, the development of more selective NMDA receptor antagonists may lead to the discovery of new drugs with improved therapeutic profiles.
Métodos De Síntesis
The synthesis of Nibufin involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine in the presence of a base, followed by the addition of chloroacetyl chloride. The resulting product is then purified by recrystallization. This synthesis method has been optimized to yield high purity Nibufin with good yields.
Aplicaciones Científicas De Investigación
Nibufin has been studied extensively in various scientific fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Nibufin has also been studied for its analgesic effects, making it a potential candidate for pain management.
Propiedades
Número CAS |
1224-64-2 |
|---|---|
Nombre del producto |
Nibufin |
Fórmula molecular |
C14H22NO4P |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
1-dibutylphosphoryloxy-4-nitrobenzene |
InChI |
InChI=1S/C14H22NO4P/c1-3-5-11-20(18,12-6-4-2)19-14-9-7-13(8-10-14)15(16)17/h7-10H,3-6,11-12H2,1-2H3 |
Clave InChI |
MQOMKCIKNDDXEZ-UHFFFAOYSA-N |
SMILES |
CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Otros números CAS |
1224-64-2 |
Sinónimos |
4-nitrophenyl dibutylphosphinic acid nibufin p-nitrophenyl di-N-butylphosphinate p-nitrophenyl dibutylphosphinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



